Chymostatin

Vue d'ensemble

Description

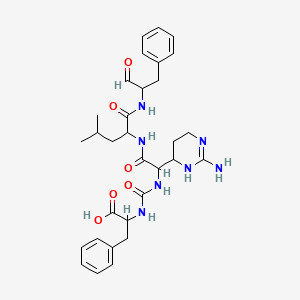

La chymostatine est un peptide bioactif d'origine microbienne qui agit comme un inhibiteur de protéase avec une sélectivité pour les protéases sérine de type chymotrypsine. Il s'agit d'un mélange d'aldéhydes tétrapeptidiques hydrophobes, avec trois composants principaux étiquetés A, B et C, qui diffèrent par un acide aminé particulier . La chymostatine est connue pour ses effets inhibiteurs puissants sur diverses protéases, notamment la chymotrypsine, les chymases et les protéinases lysosomales de cystéine telles que les cathépsines B, H et L .

Méthodes De Préparation

La chymostatine est naturellement produite par plusieurs espèces d'actinomycètes, telles que Streptomyces hygroscopicus et Streptomyces lavendulae . La préparation de la chymostatine implique l'extraction et la purification à partir de ces sources microbiennes. Le composé est généralement isolé en utilisant des méthodes d'extraction par solvants, suivies de techniques chromatographiques pour séparer les différents composants . Les méthodes de production industrielle se concentrent sur l'optimisation des conditions de fermentation pour maximiser le rendement de la chymostatine à partir des cultures microbiennes .

Analyse Des Réactions Chimiques

La chymostatine subit diverses réactions chimiques, notamment l'oxydation et la réduction. Le groupe aldéhyde terminal dans la chymostatine est sujet à l'oxydation, ce qui peut affecter sa stabilité . Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le peroxyde d'hydrogène et les agents réducteurs tels que le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe aldéhyde peut conduire à la formation d'acides carboxyliques .

Applications de la recherche scientifique

La chymostatine a un large éventail d'applications de recherche scientifique. En chimie, elle est utilisée comme un inhibiteur spécifique de la chymotrypsine et d'autres protéases, ce qui la rend précieuse dans les études impliquant l'activité des protéases et l'inhibition . En biologie et en médecine, la chymostatine est utilisée pour étudier le rôle des protéases dans divers processus physiologiques et pathologiques, notamment l'inflammation, le cancer et les maladies infectieuses . Dans l'industrie, la chymostatine est incluse dans les cocktails d'inhibiteurs de protéases utilisés avec des extraits végétaux pour prévenir la dégradation protéolytique pendant la purification des protéines .

Mécanisme d'action

La chymostatine exerce ses effets en se liant au site actif des protéases cibles, inhibant ainsi leur activité enzymatique . Les cibles moléculaires de la chymostatine comprennent la chymotrypsine, les chymases et les cathépsines . L'inhibition de ces protéases peut affecter diverses voies biologiques, telles que la dégradation des protéines de la matrice extracellulaire, l'activation des cytokines pro-inflammatoires et la conversion de l'angiotensine I en angiotensine II . La capacité de la chymostatine à inhiber plusieurs protéases en fait un outil précieux pour étudier les rôles complexes de ces enzymes dans la santé et la maladie .

Applications De Recherche Scientifique

Chymostatin has a wide range of scientific research applications. In chemistry, it is used as a specific inhibitor of chymotrypsin and other proteases, making it valuable in studies involving protease activity and inhibition . In biology and medicine, this compound is used to study the role of proteases in various physiological and pathological processes, including inflammation, cancer, and infectious diseases . In industry, this compound is included in protease inhibitor cocktails used with plant extracts to prevent proteolytic degradation during protein purification .

Mécanisme D'action

Chymostatin exerts its effects by binding to the active site of target proteases, thereby inhibiting their enzymatic activity . The molecular targets of this compound include chymotrypsin, chymases, and cathepsins . The inhibition of these proteases can affect various biological pathways, such as the degradation of extracellular matrix proteins, activation of pro-inflammatory cytokines, and conversion of angiotensin I to angiotensin II . This compound’s ability to inhibit multiple proteases makes it a valuable tool in studying the complex roles of these enzymes in health and disease .

Comparaison Avec Des Composés Similaires

La chymostatine est unique parmi les inhibiteurs de protéases en raison de sa large spécificité pour les protéases sérine de type chymotrypsine et les protéinases lysosomales de cystéine . Des composés similaires comprennent la leupeptine, l'antipaïne et la pepstatine, qui inhibent également les protéases mais ont des spécificités et des mécanismes d'action différents . Par exemple, la leupeptine inhibe les protéases sérine et cystéine, tandis que la pepstatine inhibe spécifiquement les protéases aspartiques . La capacité de la chymostatine à inhiber un large éventail de protéases la rend particulièrement utile dans les études nécessitant une inhibition de protéases à large spectre .

Propriétés

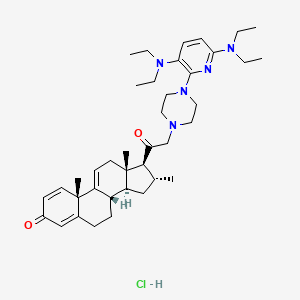

IUPAC Name |

2-[[1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N7O6/c1-19(2)15-24(27(40)34-22(18-39)16-20-9-5-3-6-10-20)35-28(41)26(23-13-14-33-30(32)36-23)38-31(44)37-25(29(42)43)17-21-11-7-4-8-12-21/h3-12,18-19,22-26H,13-17H2,1-2H3,(H,34,40)(H,35,41)(H,42,43)(H3,32,33,36)(H2,37,38,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXDGVXSWIXTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864183 | |

| Record name | N-{[1-(2-Amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-({4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl}amino)-2-oxoethyl]carbamoyl}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51759-76-3, 9076-44-2 | |

| Record name | (2S)-2-[(4S)-2-Amino-3,4,5,6-tetrahydro-4-pyrimidinyl]-N-[[[(1S)-1-carboxy-2-phenylethyl]amino]carbonyl]glycyl-N-(1-formyl-2-phenylethyl)-L-leucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51759-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2-(2-Amino-1,4,5,6-tetrahydro-4-pyrimidinyl)-N-(((alpha-carboxyphenethyl)amino)carbonyl)glycyl-N-(alpha-formylphenethyl)-L-leucinamide, stereoisomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051759763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[1-(2-Amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-({4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl}amino)-2-oxoethyl]carbamoyl}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chymostatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.